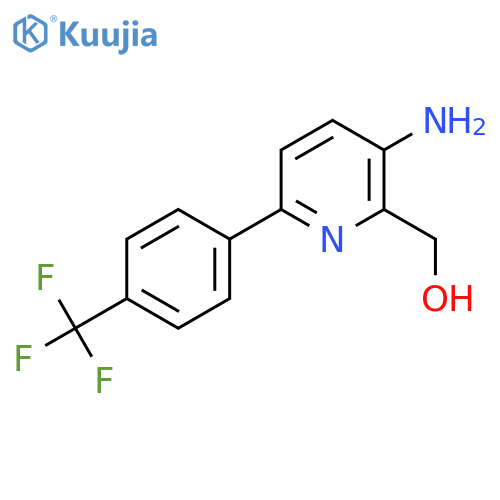

Cas no 1261787-76-1 (3-Amino-6-(4-(trifluoromethyl)phenyl)pyridine-2-methanol)

3-Amino-6-(4-(trifluoromethyl)phenyl)pyridine-2-methanol 化学的及び物理的性質

名前と識別子

-

- 3-Amino-6-(4-(trifluoromethyl)phenyl)pyridine-2-methanol

-

- インチ: 1S/C13H11F3N2O/c14-13(15,16)9-3-1-8(2-4-9)11-6-5-10(17)12(7-19)18-11/h1-6,19H,7,17H2

- InChIKey: XMPUNIDDMYTURL-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(=CC=1)C1C=CC(=C(CO)N=1)N)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 290

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 59.1

3-Amino-6-(4-(trifluoromethyl)phenyl)pyridine-2-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013007763-500mg |

3-Amino-6-(4-(trifluoromethyl)phenyl)pyridine-2-methanol |

1261787-76-1 | 97% | 500mg |

863.90 USD | 2021-05-31 | |

| Alichem | A013007763-250mg |

3-Amino-6-(4-(trifluoromethyl)phenyl)pyridine-2-methanol |

1261787-76-1 | 97% | 250mg |

480.00 USD | 2021-05-31 | |

| Alichem | A013007763-1g |

3-Amino-6-(4-(trifluoromethyl)phenyl)pyridine-2-methanol |

1261787-76-1 | 97% | 1g |

1,534.70 USD | 2021-05-31 |

3-Amino-6-(4-(trifluoromethyl)phenyl)pyridine-2-methanol 関連文献

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

3-Amino-6-(4-(trifluoromethyl)phenyl)pyridine-2-methanolに関する追加情報

3-Amino-6-(4-(trifluoromethyl)phenyl)pyridine-2-methanol: A Comprehensive Overview

The compound 3-Amino-6-(4-(trifluoromethyl)phenyl)pyridine-2-methanol, identified by the CAS number 1261787-76-1, is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique chemical properties and its role in cutting-edge research, particularly in drug discovery and materials science.

The molecular structure of 3-Amino-6-(4-(trifluoromethyl)phenyl)pyridine-2-methanol consists of a pyridine ring substituted with an amino group at position 3, a trifluoromethylphenyl group at position 6, and a hydroxymethyl group at position 2. This arrangement imparts the molecule with a combination of electron-donating and electron-withdrawing groups, which significantly influences its reactivity and biological activity.

Recent studies have highlighted the potential of this compound in the development of novel pharmaceutical agents. Researchers have explored its ability to act as a scaffold for designing bioactive molecules, particularly in the context of enzyme inhibition and receptor targeting. The presence of the trifluoromethyl group enhances the molecule's lipophilicity, which is a desirable property for improving drug bioavailability.

In addition to its pharmacological applications, 3-Amino-6-(4-(trifluoromethyl)phenyl)pyridine-2-methanol has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as in the development of light-emitting diodes (LEDs) and semiconductors. The compound's ability to form stable complexes with metal ions further expands its potential in catalysis and sensing technologies.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic aromatic substitution and subsequent functionalization steps. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.

From an environmental standpoint, the compound's stability and biodegradability are critical factors under current regulatory scrutiny. Preliminary studies suggest that it exhibits moderate biodegradation rates under aerobic conditions, though further research is required to fully assess its environmental impact.

In conclusion, 3-Amino-6-(4-(trifluoromethyl)phenyl)pyridine-2-methanol represents a versatile molecule with diverse applications across multiple disciplines. Its continued exploration in both academic and industrial settings underscores its significance as a valuable chemical entity in modern research.

1261787-76-1 (3-Amino-6-(4-(trifluoromethyl)phenyl)pyridine-2-methanol) 関連製品

- 132-89-8(2-(2-chloroethyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one)

- 2171940-82-0(2-N-benzyl-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)

- 1604816-11-6(FTY720-Mitoxy)

- 1503993-00-7(1-(4-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-ol)

- 1228551-84-5(1-(1-Hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone)

- 123148-69-6(methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate)

- 2171962-60-8(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobicyclo2.2.1heptane-2-carboxylic acid)

- 1806871-78-2(2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-carboxaldehyde)

- 2287318-81-2(2-[1-(thian-4-yl)-1H-1,2,3-benzotriazol-7-yl]acetic acid)

- 2034506-60-8(N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide)